molecular formula C10H10ClN3O2 B2805805 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one CAS No. 1016526-79-6

4-(6-Chloropyridine-3-carbonyl)piperazin-2-one

Cat. No. B2805805
CAS RN: 1016526-79-6
M. Wt: 239.66
InChI Key: JCNKPSXJLOOWPL-UHFFFAOYSA-N
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Description

“4-(6-Chloropyridine-3-carbonyl)piperazin-2-one” is a chemical compound with the CAS Number: 1016526-79-6 . It has a molecular weight of 239.66 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)carbonyl]-2-piperazinone .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Structure Determination : Derivatives of the target compound have been synthesized and structurally characterized, demonstrating potential fungicidal and antiviral activities. For example, a study detailed the synthesis and crystal structure of a compound showing good antiviral activities against tobacco mosaic virus (Li et al., 2015).

  • Antimicrobial Applications : New pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Photocatalysis : Novel polyoxometalate-based metal-organic frameworks constructed from bis(pyridylformyl)piperazine ligands demonstrated photocatalytic activities, highlighting their potential in environmental applications for the degradation of pollutants (Wang et al., 2014).

Molecular Docking and Drug Design

  • Drug Design and Binding Affinity : Piperazine derivatives have been evaluated for their binding affinity to estrogen receptors, showcasing their role in the design of therapeutic agents with potential anti-proliferative activities against breast cancer cell lines (Parveen et al., 2017).

Coordination Chemistry and Material Science

  • Coordination Chemistry : Research on Schiff-base ligands incorporating piperazinyl motifs has explored the influence of substituents on the coordination chemistry of copper (II), contributing to the understanding of metal-ligand interactions and the design of new materials (Majumder et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . This indicates that it can cause serious eye damage and is harmful if swallowed. Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

4-(6-chloropyridine-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)10(16)14-4-3-12-9(15)6-14/h1-2,5H,3-4,6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKPSXJLOOWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridine-3-carbonyl)piperazin-2-one

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